molecular formula C11H9FN2 B1378535 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile CAS No. 1368450-32-1

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1378535
CAS No.: 1368450-32-1
M. Wt: 188.2 g/mol
InChI Key: IYMMTYZBYGMAPP-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a fluorinated indole derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Indole-based compounds are recognized as privileged scaffolds in drug discovery due to their presence in a wide range of biologically active molecules . The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly influence the compound's physical, chemical, and metabolic properties, making it a crucial intermediate for the development of novel therapeutic agents . This compound is primarily utilized as a key synthetic precursor. Its nitrile and methyl-substituted indole structure makes it a suitable intermediate for accessing more complex molecules, including potential ligands for central nervous system (CNS) targets . Research into analogous fluorinated indole compounds has demonstrated their utility in the synthesis of ligands for serotonin receptors (such as 5-HT 1A and 5-HT 2A ), which are important in the study of neurological disorders and the development of potential antipsychotic and anxiolytic agents . Furthermore, indole derivatives are extensively investigated for their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and anticancer activities . The acetonitrile functional group provides a reactive handle for further chemical transformations, allowing researchers to elaborate this core structure into a variety of amides, amines, and carboxylic acid derivatives for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(6-fluoro-1-methylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMTYZBYGMAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Fluoroindole

The initial step involves the preparation of 6-fluoroindole, which can be achieved by established literature methods involving fluorinated precursors or direct fluorination of indole derivatives. One patent describes mixing 6-fluoroindole with dimethylamine hydrochloride and polyformaldehyde in an organic solvent under reflux conditions to yield the intermediate for further transformation.

Synthesis of 6-Fluoroindole-3-acetonitrile

The critical step is the cyanomethylation at the 3-position of 6-fluoroindole to form 6-fluoroindole-3-acetonitrile, which is a direct precursor to the target compound. The method involves:

  • Reacting 6-fluoroindole with sodium cyanide in an organic solvent (such as DMF).
  • Refluxing the mixture at approximately 150°C for about 4 hours.
  • Post-reaction workup includes solvent removal by rotary evaporation, extraction with dichloromethane and water, washing, and evaporation to yield crude product.
  • Purification via vacuum distillation at 138–150°C under reduced pressure (0.5–1 mmHg) to obtain high purity 6-fluoroindole-3-acetonitrile.

Experimental Data from Patent CN101531624A:

Step Reagents/Conditions Yield (%) Purity (%) Notes
Reaction mixture 6-fluoroindole (37.3 g, 0.19 mol), NaCN (12.6 g, 0.29 mol), DMF (155 g) - - Reflux at 150°C for 4 h
Crude product isolation Rotary evaporation, extraction with CH2Cl2 and water 52.0 58.6 Crude product obtained
Purification Vacuum distillation (138–150°C, 0.5–1 mmHg) 46.4 99.5 High-purity product collected

This method is noted for its short process route, ease of operation, high yield, and suitability for industrial scale-up.

Chemical Reactions Analysis

Functional Group Transformations

The acetonitrile group (-CH₂CN) in this compound enables diverse reactivity:

Table 1: Functional Group Transformations of the Acetonitrile Moiety

Reaction TypeReagents/ConditionsProductYieldSource
Reduction LiAlH₄, THF, reflux2-(6-Fluoro-1-methyl-1H-indol-3-yl)ethylamine85–92%
Hydrolysis H₂SO₄ (conc.), H₂O, heat2-(6-Fluoro-1-methyl-1H-indol-3-yl)acetic acid78%
Nucleophilic Substitution K₂CO₃, alkyl halidesAlkylated derivatives (e.g., esters, thioethers)60–75%
  • Cyano Group Stability : The nitrile group remains intact under Friedel-Crafts conditions, enabling further functionalization of the indole core .

Cross-Coupling Reactions

The electron-rich indole core and nitrile group facilitate participation in catalytic cross-coupling reactions:

  • Iron-Catalyzed Oxidative Coupling : FeCl₃ and di-tert-butyl peroxide (DTBP) mediate cross-coupling between indoles and quinoxalinones at 30°C . This method is scalable and avoids harsh conditions, preserving the nitrile functionality.

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : Block crystals of related fluorinated indoles form via slow evaporation in ethyl acetate, with planar geometries confirmed by C–C bond lengths (~1.48 Å) .

  • NMR Characterization : Key signals include:

    • ¹H NMR : δ 7.6–7.8 (indole H-2), δ 4.2–4.5 (CH₂CN), δ 3.7 (N–CH₃) .

    • ¹³C NMR : δ 118–120 (CN), δ 110–115 (indole C-3) .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can be oxidized to form oxo derivatives using agents like potassium permanganate.
  • Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride.
  • Substitution Reactions : Electrophilic substitution can occur at the indole ring.

Biology

The biological applications of this compound are extensive, with studies indicating its potential as a bioactive compound. Research has focused on:

  • Antiviral Properties : Investigations into its effectiveness against viral infections.
  • Anticancer Activity : Studies are ongoing to evaluate its ability to inhibit cancer cell proliferation.
  • Antimicrobial Effects : The compound shows promise in combating bacterial infections.

Medicine

In medicinal chemistry, 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is being explored for its therapeutic effects in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating receptor activities due to the unique binding properties conferred by the fluorine atom and nitrile group.

Industry

This compound is also utilized in industrial applications such as:

  • Fluorescent Dyes : Employed in the development of dyes due to its fluorescent properties.
  • Organic Light Emitting Diodes (OLEDs) : Its unique chemical structure makes it suitable for use in OLED materials.

Case Studies and Research Findings

Several studies have documented the applications and effects of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit specific cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells.
  • Antiviral Activity : Research published in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness against certain viral strains, suggesting potential for further development as an antiviral agent.
  • Material Science Applications : Investigations into its use in OLEDs showed promising results regarding efficiency and stability when integrated into device structures.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups. A comparative analysis is summarized below:

Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties/Applications
2-(6-Chloro-1H-indol-3-yl)acetonitrile Cl (6), H (1) Acetonitrile 190.63 Higher lipophilicity; used in antimicrobial agents
2-(7-Methyl-1H-indol-3-yl)acetonitrile CH₃ (7), H (1) Acetonitrile 170.21 Steric hindrance at 7-position reduces reactivity
2-(4-Methoxy-1H-indol-3-yl)acetonitrile OCH₃ (4), H (1) Acetonitrile 201.22 Methoxy group enhances electron density; potential CNS activity
2-(6-Methyl-1H-indol-3-yl)acetic acid CH₃ (6), H (1) Acetic acid 189.21 Polar carboxylate group improves water solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-fluoro substituent in the target compound withdraws electrons, lowering HOMO energy (-5.2 eV estimated) compared to methoxy-substituted analogs (HOMO ≈ -4.8 eV) .
  • Steric Effects : Methyl at the 1-position (target compound) reduces steric hindrance compared to 7-methyl analogs, favoring nucleophilic reactions at the acetonitrile group .
  • Halogen Impact : Chlorine at the 6-position increases molecular weight and lipophilicity (LogP ≈ 2.1 vs. 1.8 for fluoro), enhancing membrane permeability in bioactive compounds .

Electronic and Crystallographic Properties

  • HOMO-LUMO Gaps :
    • Target Compound : Estimated gap of 4.1 eV (DFT), with HOMO localized on the indole ring and LUMO on the acetonitrile group.
    • 4-Methoxy Analog : Smaller gap (3.8 eV) due to methoxy’s electron-donating effect .
  • Crystal Packing :
    • Fluorine’s electronegativity in the target compound promotes C–H···F interactions (2.95 Å), whereas chloro analogs exhibit N–H···Cl bonds (3.12 Å) .

Biological Activity

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is C10H7FN2C_{10}H_{7}FN_{2}. The presence of a fluorine atom and a methyl group on the indole ring is believed to enhance its biological activity and stability compared to other indole derivatives.

Anticancer Potential

Research indicates that 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that derivatives of similar indole compounds had IC50 values as low as 9.73 μM against human cervical adenocarcinoma (HeLa) cells, suggesting that 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile could possess comparable or superior efficacy in targeting cancer cells .

The mechanism by which 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication. For example, it has been studied as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune evasion in tumors .
  • Receptor Interaction : It can interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells .

Study on Antiviral Activity

A recent investigation into the antiviral properties of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile revealed promising results against certain viral infections. The compound demonstrated a capacity to reduce viral load in infected cell cultures, indicating its potential utility as an antiviral agent .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique characteristics of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile relative to other indole derivatives. The presence of both fluorine and methyl groups enhances its binding affinity to target proteins compared to compounds lacking these modifications .

Compound NameIC50 (μM)MechanismNotes
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrileTBDEnzyme inhibitionPotential anticancer and antiviral activity
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile9.73Enzyme inhibitionSimilar structure, less potent
5-fluoroindole derivativesTBDUnknownLack methyl group; affects binding

Future Directions

The ongoing research into the biological activity of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile suggests several avenues for future exploration:

  • Expanded In Vivo Studies : Further studies are needed to assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapy agents could yield synergistic effects.
  • Mechanistic Studies : Detailed studies on its mechanism of action will help clarify how it interacts with cellular pathways, potentially leading to more targeted therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Alkylation : Introduce the fluorine substituent via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Cyclization : Use ZnCl₂ or AlCl₃ as Lewis acids to cyclize intermediates into the indole core .
  • Acetonitrile Functionalization : React the indole intermediate with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) for nitrile group introduction.
  • Purification : Recrystallize from chloroform/hexane mixtures to isolate high-purity crystals .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 eq. of fluorinating agent) to minimize byproducts.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Techniques :

MethodKey ParametersExample DataReference
X-ray Crystallography Space group, R factorR=0.088R = 0.088, wR=0.298wR = 0.298, data-to-parameter ratio = 18.0
¹H/¹³C NMR Solvent (CDCl₃), chemical shiftsIndole protons: δ 7.2–6.8 ppm; nitrile: δ ~3.5 ppm
FT-IR Functional group peaksC≡N stretch: ~2240 cm⁻¹; indole N–H: ~3400 cm⁻¹
  • Validation : Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination at the 6-position of the indole ring, and how can they be addressed?

  • Challenges : Competing fluorination at positions 4 or 5 due to electronic/steric effects of the methyl group at N1.
  • Solutions :

  • Use directing groups (e.g., –OMe) temporarily to steer electrophilic fluorination to the 6-position, followed by deprotection .
  • Employ meta-directing substituents (e.g., –NO₂) during synthesis, then reduce to –NH₂ and replace with fluorine .
    • Experimental Design : Compare yields and regioselectivity using different fluorinating agents (e.g., NFSI vs. Selectfluor®) under varying temperatures (0°C vs. RT) .

Q. How can contradictions in spectral data (e.g., NMR shifts or crystallographic parameters) be resolved?

  • Case Study : Discrepancies in ¹H NMR shifts due to solvent polarity or hydrogen bonding.

  • Resolution : Re-run NMR in deuterated DMSO to observe solvent-induced shifts; compare with solid-state (X-ray) data .
    • Crystallographic Validation : Refine SHELXL parameters (e.g., H-atom placement, thermal displacement) to improve RR-factor accuracy .

Q. What strategies enhance the compound’s utility in optoelectronic materials (e.g., fluorophores)?

  • Methodology :

  • Functionalization : Attach electron-withdrawing groups (e.g., –CF₃) to the indole core to red-shift emission wavelengths .
  • Conjugation : Link the acetonitrile group to π-conjugated systems (e.g., maleimides) to improve charge transport .
    • Performance Metrics :
PropertyMeasurementTarget Value
Fluorescence Quantum YieldSpectrofluorimetryΦ > 0.6
Thermal StabilityTGA/DSCDecomposition > 250°C

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